molecular formula C7H15IN2 B1652579 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide CAS No. 14968-74-2

1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide

Cat. No.: B1652579
CAS No.: 14968-74-2
M. Wt: 254.11 g/mol
InChI Key: WPDLGBDMQXIVFN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide is a quaternary ammonium salt derived from 1,4-diazabicyclo[2.2.2]octane (DABCO). It serves as a versatile precursor and organic cation in advanced materials science, particularly in the synthesis of organic-inorganic hybrid compounds . These hybrids are of significant interest for developing functional materials with switchable dielectric properties and potential for phase transitions . A prominent application is in the creation of novel iodobismuthates, which are emerging as promising lead-free perovskites for light-harvesting applications in photovoltaics . In research settings, this compound has been utilized to synthesize complex crystalline structures with unique anionic frameworks, demonstrating its utility in constructing materials with specific architectural properties . The compound must be handled with care; its synthesis from DABCO and methyl iodide is strongly exothermic and requires slow addition of reagents to manage the reaction safely . This product is intended for research purposes and is not for diagnostic or therapeutic use. It is recommended to store the material in a dark place under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

1-methyl-4-aza-1-azoniabicyclo[2.2.2]octane;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N2.HI/c1-9-5-2-8(3-6-9)4-7-9;/h2-7H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDLGBDMQXIVFN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCN(CC1)CC2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439680
Record name 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14968-74-2
Record name NSC159097
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159097
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Stoichiometry

In laboratory settings, the reaction is typically conducted in anhydrous chloroform or dichloromethane to minimize side reactions. A molar ratio of 1:1.2 (DABCO to methyl iodide) ensures complete conversion, with excess methyl iodide driving the reaction to completion. For example, dissolving 2.8 g (0.025 mol) of DABCO in 100 mL of chloroform and adding 2.86 g (0.020 mol) of methyl iodide under inert atmosphere yields the product as a crystalline solid after cooling. The exothermic nature necessitates temperature control to prevent thermal runaway, often achieved through ice baths or gradual reagent addition.

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction by stabilizing the transition state, but chloroform remains preferred for its low boiling point (61°C), facilitating easy removal post-reaction. Reactions conducted at 25°C achieve 85–90% conversion within 6 hours, while elevated temperatures (40–50°C) reduce the timeframe to 2–3 hours but risk byproduct formation from DABCO degradation.

High-Pressure Methylation in Methanol

Recent advances demonstrate that applying hydrostatic pressure (>2.30 GPa) enables the methylation of DABCO using methanol as both solvent and methylating agent, bypassing the need for alkyl halides. This method, developed by Podsiadło et al., exploits pressure-induced destabilization of methanol’s O–H bond, facilitating proton transfer and subsequent N-methylation.

Mechanistic Insights

Under high pressure, methanol molecules align into ordered chains, enhancing their electrophilicity. The DABCO nitrogen abstracts a proton from methanol, forming a methoxide ion that attacks adjacent methanol to generate a methyl carbocation. This intermediate reacts with DABCO to yield the quaternary ammonium ion, which pairs with iodide from HI (generated in situ) to form the product.

Experimental Protocol

A mixture of DABCO and methanol (1:3 molar ratio) is compressed in a diamond anvil cell at 2.30–3.00 GPa for 24 hours. The resultant [C7H15N2]+I·2CH3OH solvate crystallizes upon decompression, achieving 72% yield with 97% purity. This method avoids hazardous alkyl halides but requires specialized equipment, limiting its scalability.

Industrial-Scale Production

Industrial synthesis prioritizes safety and efficiency, employing continuous-flow reactors to manage the exothermic quaternization reaction. Automated systems meter DABCO and methyl iodide into a cooled reactor (<10°C) containing chloroform, with real-time monitoring to prevent thermal excursions. Post-reaction, the mixture is filtered, and the solid product is washed with cold diethyl ether to remove unreacted reagents.

Yield and Purity Optimization

Industrial processes achieve 92–95% yield by using a 10% molar excess of methyl iodide and recycling unreacted DABCO via distillation. Purity (>97%) is ensured through recrystallization from ethanol-water mixtures, which also removes trace solvents.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Purity Scalability Safety Considerations
Classical Alkylation 25–50°C, chloroform 85–90% 95–97% High Exothermic; requires cooling
High-Pressure 2.30 GPa, methanol 72% 97% Low Specialized equipment needed
Industrial Continuous flow, <10°C 92–95% >97% High Automated thermal management

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide involves its ability to act as a strong base and nucleophile. It can facilitate various chemical reactions by stabilizing transition states and intermediates. The compound’s molecular targets and pathways include:

Comparison with Similar Compounds

Comparison with Similar Compounds

Quaternary ammonium salts of DABCO are synthesized by alkylating the bridgehead nitrogen with alkyl halides. Structural variations in the alkyl group significantly influence physicochemical properties, reaction kinetics, and applications. Below is a systematic comparison:

1-Methyl Derivative

  • THz Emission : Demonstrates optical rectification with peak field strength of 12 kV/cm, making it promising for THz wave generation .
  • Crystallography : Forms ionic co-crystals with perchlorate-sodium complexes, studied for structural dynamics .

1-Ethyl and Longer Alkyl Derivatives

  • Solvothermal Synthesis : Ethyl-DABCO facilitates iodobismuthate formation, balancing charge in coordination polymers .
  • Scintillation : Propyl-DABCO in Cu₄I₆(pr-ted)₂ achieves Zeff = 46.5, outperforming YAlO₃:Ce in X-ray sensitivity .
  • Industrial Use : Hexyl-DABCO is commercially available (98% purity), highlighting scalability for bulk applications .

Aromatic and Branched Derivatives

  • Polymer Networks : Benzyl- and isopropyl-DABCO enable reversible crosslinking via transalkylation, enhancing stress relaxation in polymers .
  • Chiral Synthesis : (S)-2-methylbutyl and (S)-sec-butyl derivatives achieve enantioselective crystallinity, useful in asymmetric catalysis .

Biological Activity

1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide, commonly referred to as Methyl-DABCO, is a bicyclic compound with significant biological activity. With a molecular formula of C7_7H15_{15}N2_2I and a molecular weight of 254.11 g/mol, it has garnered attention in various fields, particularly in antimicrobial research and membrane biology.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that this compound exhibits notable activity against a range of bacterial strains, which can be attributed to its ability to disrupt microbial membranes.

The compound's mechanism of action appears to involve the disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. This is supported by findings that demonstrate its effectiveness in permeabilizing the outer membranes of Gram-negative bacteria such as Escherichia coli.

Cytotoxicity

While the antimicrobial effects are promising, it is crucial to consider the cytotoxicity associated with this compound. Studies have shown varying degrees of cytotoxicity depending on the concentration and exposure duration, necessitating further investigation into its safety profile for potential therapeutic applications.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains are summarized in the table below:

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results indicate that Methyl-DABCO has a stronger inhibitory effect on Staphylococcus aureus compared to other tested strains.

Study on Membrane Permeabilization

A study conducted at the University of California Santa Barbara investigated the impact of Methyl-DABCO on bacterial membrane integrity. The researchers employed assays such as ONPG and Nile Red uptake to assess membrane permeability changes upon treatment with varying concentrations of the compound.

Key Findings:

  • Treatment with Methyl-DABCO resulted in significant increases in ONPG turnover, indicating enhanced permeability.
  • Nile Red assays demonstrated a marked increase in fluorescence intensity correlating with higher concentrations of Methyl-DABCO, suggesting effective membrane disruption.

Safety and Handling

Given its biological activity, proper handling precautions are essential:

  • Signal Word: Warning
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
  • Storage Conditions: Keep in a dark place under inert atmosphere at temperatures between 2-8°C .

Q & A

Q. What analytical techniques validate the phase purity of high-pressure synthesized derivatives?

  • Methodological Answer: Pairing SCXRD with Raman spectroscopy confirms phase identity, while elemental analysis (EA) and inductively coupled plasma mass spectrometry (ICP-MS) verify stoichiometry. Differential scanning calorimetry (DSC) detects polymorphic transitions, ensuring reproducibility in high-pressure solvates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide
Reactant of Route 2
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.